Na+/K+-ATPase Inhibitory Potency: Chlormadinol Acetate Versus Its Glycoside Derivatives
In a direct head-to-head comparison, chlormadinol acetate (parent compound 1) was evaluated against its three glycoside derivatives — arabinofuranoside 2, rhamnoside 3, and glucoside 4 — in a standardized Na+/K+-ATPase inhibition assay [1]. The parent compound exhibited higher inhibitory potency than all glycoside derivatives in the Na/K-ATPase assay [1].
| Evidence Dimension | Na+/K+-ATPase inhibition potency |
|---|---|
| Target Compound Data | Higher potency (quantitative IC50 or Ki values not explicitly reported in available abstract; relative potency rank: parent > all glycosides) |
| Comparator Or Baseline | Arabinofuranoside 2, rhamnoside 3, and glucoside 4 of chlormadinol acetate |
| Quantified Difference | Glycoside derivatives are less potent in the Na/K-ATPase assay than parent compound 1 |
| Conditions | Na+/K+-ATPase enzyme inhibition assay; enzyme source and specific assay conditions not detailed in abstract |
Why This Matters
This establishes chlormadinol acetate as the more potent reference compound for Na+/K+-ATPase inhibition studies, and demonstrates that glycosidation reduces rather than enhances enzyme inhibitory activity.
- [1] Weiland, J., Schwabe, K., Hübler, D., Schönfeld, W., & Repke, K. R. (1987). Glycosidation of chlormadinol acetate alters its actions on Na+/K+-transporting ATPase and cardiac contractility: a contribution to the endogenous digitalis problem. Journal of Enzyme Inhibition, 2(1), 31-36. View Source
